molecular formula C7H15BrMg B1614441 3-Heptylmagnesium bromide CAS No. 126979-68-8

3-Heptylmagnesium bromide

Cat. No.: B1614441
CAS No.: 126979-68-8
M. Wt: 203.4 g/mol
InChI Key: UPPOQEYIRCZSLA-UHFFFAOYSA-M
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Description

3-Heptylmagnesium bromide: is an organometallic compound with the molecular formula C7H15BrMg . It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in diethyl ether or tetrahydrofuran and is known for its reactivity with various electrophiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Heptylmagnesium bromide is synthesized through the reaction of 1-bromoheptane with magnesium in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the reaction of the Grignard reagent with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yields and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Heptylmagnesium bromide primarily undergoes nucleophilic addition reactions with various electrophiles. These reactions include:

    Addition to carbonyl compounds: (aldehydes, ketones, esters) to form alcohols.

    Reaction with carbon dioxide: to form carboxylic acids.

    Substitution reactions: with halides to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Carbonyl compounds: The reaction is typically carried out at low temperatures to control the reactivity and prevent side reactions.

    Carbon dioxide: The reaction is conducted under a CO2 atmosphere, often at room temperature.

    Halides: The reaction with halides is usually performed in the presence of a catalyst to enhance the reaction rate.

Major Products Formed:

    Alcohols: From the reaction with carbonyl compounds.

    Carboxylic acids: From the reaction with carbon dioxide.

    New carbon-carbon bonded compounds: From substitution reactions with halides.

Scientific Research Applications

Chemistry: 3-Heptylmagnesium bromide is extensively used in organic synthesis for the formation of complex molecules. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize intermediates for active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular frameworks.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Heptylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is influenced by the nature of the solvent and the presence of other coordinating species.

Comparison with Similar Compounds

  • Hexylmagnesium bromide
  • Octylmagnesium bromide
  • Butylmagnesium bromide

Comparison: 3-Heptylmagnesium bromide is unique due to its specific chain length, which imparts distinct reactivity and selectivity in organic synthesis. Compared to shorter-chain Grignard reagents like hexylmagnesium bromide, this compound offers different steric and electronic properties, making it suitable for specific synthetic applications. Longer-chain reagents like octylmagnesium bromide may exhibit different solubility and reactivity profiles.

Properties

IUPAC Name

magnesium;heptane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h5H,3-4,6-7H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPOQEYIRCZSLA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[CH-]CC.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Heptylmagnesium bromide
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3-Heptylmagnesium bromide
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3-Heptylmagnesium bromide
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3-Heptylmagnesium bromide
Reactant of Route 5
3-Heptylmagnesium bromide
Reactant of Route 6
3-Heptylmagnesium bromide

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